An In-depth Technical Guide to the Synthesis of 2-chloro-4,6-bis(4-fluorophenyl)-1,3,5-triazine
An In-depth Technical Guide to the Synthesis of 2-chloro-4,6-bis(4-fluorophenyl)-1,3,5-triazine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 2-chloro-4,6-bis(4-fluorophenyl)-1,3,5-triazine, a key intermediate in the development of various functional materials and pharmaceuticals. The document details the foundational principles of its synthesis, focusing on the stepwise nucleophilic aromatic substitution of cyanuric chloride. Two primary, field-proven methodologies, the Grignard reaction and the Suzuki-Miyaura cross-coupling, are presented with in-depth mechanistic discussions and detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous resource for the synthesis and characterization of this important triazine derivative.
Introduction and Significance
The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties, metabolic stability, and ability to act as a multivalent linker.[1][2] Specifically, aryl-substituted triazines have garnered significant interest for their applications as herbicides, pharmaceuticals, and as building blocks for advanced materials such as organic light-emitting diodes (OLEDs).[3][4] The subject of this guide, 2-chloro-4,6-bis(4-fluorophenyl)-1,3,5-triazine, is a versatile intermediate that allows for further functionalization at the remaining chlorine-bearing carbon, enabling the synthesis of a diverse array of complex molecules. The presence of the fluorophenyl moieties can enhance metabolic stability and modulate the electronic properties of the final compounds.
This guide will provide a detailed exploration of the synthetic routes to this target molecule, with a focus on practical, reproducible methodologies and an understanding of the underlying chemical principles.
Core Synthesis Pathway: Stepwise Substitution of Cyanuric Chloride
The most common and cost-effective starting material for the synthesis of substituted 1,3,5-triazines is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[5][6] The three chlorine atoms on the triazine ring exhibit differential reactivity towards nucleophilic substitution, a property that is fundamental to the selective synthesis of mono-, di-, and tri-substituted derivatives.[2] The reactivity of the chlorine atoms decreases with each successive substitution. This allows for a controlled, stepwise synthesis by carefully managing the reaction temperature. As a general rule, the first substitution is typically carried out at low temperatures (around 0°C), the second at room temperature, and the third at elevated temperatures.[2]
The synthesis of 2-chloro-4,6-bis(4-fluorophenyl)-1,3,5-triazine is therefore conceptually a two-step process:
-
Monosubstitution: Reaction of cyanuric chloride with one equivalent of a 4-fluorophenyl nucleophile to form the intermediate, 2,4-dichloro-6-(4-fluorophenyl)-1,3,5-triazine.
-
Disubstitution: Reaction of the monosubstituted intermediate with a second equivalent of the 4-fluorophenyl nucleophile to yield the desired 2-chloro-4,6-bis(4-fluorophenyl)-1,3,5-triazine.
Two powerful and widely used methods for introducing the aryl groups are the Grignard reaction and the Suzuki-Miyaura cross-coupling.
Methodology 1: The Grignard Reaction Pathway
The Grignard reaction is a classic and robust method for forming carbon-carbon bonds.[7] In this context, a 4-fluorophenylmagnesium halide (Grignard reagent) acts as the nucleophile, attacking the electrophilic carbon atoms of the triazine ring.
Synthesis of Precursors
A critical precursor for this pathway is the Grignard reagent, 4-fluorophenylmagnesium bromide. This is typically prepared by reacting 4-bromofluorobenzene with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere.[7]
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2,4-dichloro-6-(4-fluorophenyl)-1,3,5-triazine (Intermediate)
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.1 equivalents).
-
Add a small volume of anhydrous THF to cover the magnesium.
-
In the dropping funnel, place a solution of 4-bromofluorobenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 4-bromofluorobenzene solution to the magnesium. The reaction may need to be initiated by gentle heating or the addition of a small crystal of iodine.
-
Once the reaction has initiated (as evidenced by bubbling and a gentle reflux), add the remaining 4-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
In a separate, flame-dried flask, dissolve cyanuric chloride (1.0 equivalent) in anhydrous THF and cool the solution to 0°C in an ice bath.
-
Slowly add the prepared 4-fluorophenylmagnesium bromide solution to the cyanuric chloride solution via a cannula or dropping funnel, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2,4-dichloro-6-(4-fluorophenyl)-1,3,5-triazine.
Step 2: Synthesis of 2-chloro-4,6-bis(4-fluorophenyl)-1,3,5-triazine (Final Product)
-
Dissolve the purified 2,4-dichloro-6-(4-fluorophenyl)-1,3,5-triazine (1.0 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
To this solution, add a freshly prepared solution of 4-fluorophenylmagnesium bromide (1.1 equivalents) in THF dropwise at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Work up the reaction as described in Step 1.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 2-chloro-4,6-bis(4-fluorophenyl)-1,3,5-triazine.[]
Mechanistic Causality
The stepwise nature of the reaction is controlled by both stoichiometry and temperature. In the first step, using one equivalent of the Grignard reagent at a low temperature favors monosubstitution. The introduction of the electron-donating 4-fluorophenyl group deactivates the remaining chlorine atoms towards further nucleophilic attack, making the second substitution less favorable under these conditions. In the second step, increasing the temperature to room temperature provides the necessary energy to overcome the reduced reactivity of the dichlorinated intermediate, allowing for the second substitution to proceed.
Methodology 2: The Suzuki-Miyaura Cross-Coupling Pathway
The Suzuki-Miyaura cross-coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide.[9] This method offers high functional group tolerance and generally proceeds under milder conditions than the Grignard reaction.
Synthesis of Precursors
The key precursors for this pathway are 4-fluorophenylboronic acid and a suitable palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. Both are commercially available.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2,4-dichloro-6-(4-fluorophenyl)-1,3,5-triazine (Intermediate)
-
To a round-bottom flask, add cyanuric chloride (1.0 equivalent), 4-fluorophenylboronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., potassium carbonate or sodium carbonate, 2-3 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.
-
Heat the reaction mixture to 80-90°C and stir for 4-8 hours, or until TLC analysis indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2,4-dichloro-6-(4-fluorophenyl)-1,3,5-triazine.[10]
Step 2: Synthesis of 2-chloro-4,6-bis(4-fluorophenyl)-1,3,5-triazine (Final Product)
-
In a round-bottom flask, combine the purified 2,4-dichloro-6-(4-fluorophenyl)-1,3,5-triazine (1.0 equivalent), 4-fluorophenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., potassium carbonate, 2-3 equivalents).
-
Add a solvent system such as toluene/water or dioxane/water.
-
Heat the reaction mixture to reflux (typically 90-110°C) and stir for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and perform an aqueous workup as described in Step 1.
-
Purify the crude product by recrystallization to yield the final product.
Mechanistic Causality
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide (in this case, the chlorinated triazine), transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. The base is crucial for the transmetalation step, as it activates the boronic acid. The stepwise substitution is again controlled by the decreasing reactivity of the chlorine atoms on the triazine ring as they are replaced by the 4-fluorophenyl groups.
Comparative Analysis of Synthesis Pathways
| Feature | Grignard Reaction Pathway | Suzuki-Miyaura Cross-Coupling Pathway |
| Reagents | 4-bromofluorobenzene, Magnesium | 4-fluorophenylboronic acid, Palladium catalyst |
| Reaction Conditions | Anhydrous, inert atmosphere required | Tolerant of aqueous conditions |
| Functional Group Tolerance | Limited; Grignard reagents are strong bases | High |
| Catalyst | Not required | Palladium catalyst required |
| Byproducts | Magnesium salts | Boron-containing byproducts, catalyst residues |
| Scalability | Generally scalable | Can be more costly on a large scale due to the catalyst |
Physicochemical and Spectral Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₈ClF₂N₃ | |
| Molecular Weight | 303.70 g/mol | |
| CAS Number | 804548-71-8 | |
| Appearance | White to off-white solid (expected) | |
| Melting Point | Not widely reported; expected to be a crystalline solid with a defined melting point. | |
| Solubility | Expected to be soluble in common organic solvents like THF, dichloromethane, and chloroform. |
Expected Spectral Data (based on analogous compounds): [11][12]
-
¹H NMR: Aromatic protons would appear as multiplets in the range of δ 7.0-8.5 ppm. The integration would correspond to the eight aromatic protons.
-
¹³C NMR: Aromatic carbons would show signals in the range of δ 120-140 ppm. The carbon atoms of the triazine ring would appear further downfield, typically in the range of δ 165-175 ppm. The carbon attached to the chlorine would be distinct from the two carbons attached to the fluorophenyl groups.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for the chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).[13]
Visualization of the Synthesis Workflow
Grignard Reaction Pathway
Caption: Grignard reaction workflow for the synthesis of 2-chloro-4,6-bis(4-fluorophenyl)-1,3,5-triazine.
Suzuki-Miyaura Cross-Coupling Pathway
Caption: Suzuki-Miyaura cross-coupling workflow for the synthesis of the target compound.
Conclusion
The synthesis of 2-chloro-4,6-bis(4-fluorophenyl)-1,3,5-triazine is a well-established process rooted in the principles of stepwise nucleophilic aromatic substitution on cyanuric chloride. Both the Grignard reaction and the Suzuki-Miyaura cross-coupling provide viable and effective routes to this important intermediate. The choice of method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the functional group tolerance required for other parts of a larger synthetic scheme. This guide provides the necessary theoretical background and practical protocols to enable researchers to confidently synthesize and utilize this versatile building block in their research and development endeavors.
References
-
Determination of chloro-s-triazines including didealkylatrazine using solid-phase extraction coupled with gas chromatography-mass spectrometry. Journal of Chromatography A. [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. [Link]
-
Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. Royal Society of Chemistry. [Link]
-
Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry. Journal of Chromatography A. [Link]
-
Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
-
(PDF) Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines. ResearchGate. [Link]
-
Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ChemRxiv. [Link]
-
1,3,5-Triazine-2,4-diamine, 6-chloro- - the NIST WebBook. NIST. [Link]
-
2-Alkyl-4,6-dialkylamino-1,3,5-triazines via Grignard Alkylation of Cyanuric Chloride: An Aged Reaction Revisited. Tetrahedron. [Link]
-
Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. ResearchGate. [Link]
-
SYNTHESIS OF BIOLOGICALLY IMPORTANT s-TRIAZINE BASED CHALCONES. IJPSR. [Link]
-
Synthesis of dicationic diaryltriazines nucleic acid binding agents. National Institutes of Health. [Link]
-
s-Triazines. Part 1. Synthesis and Reactions of Dihalogeno-heteroaryl-s-triazines. RSC Publishing. [Link]
- US Patent for Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives.
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. National Institutes of Health. [Link]
- US Patent for Process for the preparation of triazines.
-
7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
-
Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. ResearchGate. [Link]
-
Environmental Chemistry Method for Triazines & Metolachlor. EPA. [Link]
-
SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. DTIC. [Link]
-
2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine | C21H12Cl3N3. PubChem. [Link]
-
2-chloro-4,6-diphenyl-1,3,5-triazine - reaction / application on synthetic works. LookChem. [Link]
-
2,4-Bis(4-fluorophenyl)-6-phenyl-1,3,5-triazine. PubChem. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF NON-SYMMETRICAL MONO-, DI- AND TRI-SUBSTITUTED 1, 3, 5-TRIAZINES. IJPSR. [Link]
-
Some nucleophilic reactions of cyanuric chloride and of certain 2,4-dichloro-1,3,5-triazines with compounds containing reactive hydrogen. Journal of the Chemical Society C: Organic. [Link]
-
2-Alkyl-4,6-dialkylamino-1,3,5-triazines via Grignard Alkylation of Cyanuric Chloride: An Aged Reaction Revisited. Scilit. [Link]
- Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.
-
2-Chloro-4,6-dimethoxy-1,3,5-triazine. Alzchem. [Link]
Sources
- 1. (PDF) Organometallic Alkylation of 2-Chloro-4,6-dimethoxy-1,3,5-triazine: A Study [academia.edu]
- 2. ijpsr.com [ijpsr.com]
- 3. 2-Chloro-4,6-dimethoxy-1,3,5-triazine | C5H6ClN3O2 | CID 18450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Chloro-4,6-diphenyl-1,3,5-triazine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 9. repository.ias.ac.in [repository.ias.ac.in]
- 10. CN112608284A - Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
- 12. jmchemsci.com [jmchemsci.com]
- 13. Determination of chloro-s-triazines including didealkylatrazine using solid-phase extraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
